An In-depth Technical Guide to 1-Chloro-3-cyclopropoxybenzene: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
An In-depth Technical Guide to 1-Chloro-3-cyclopropoxybenzene: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-chloro-3-cyclopropoxybenzene, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide leverages computational predictions and comparative analysis with structurally analogous compounds to offer a robust profile of the target molecule.
Introduction
1-chloro-3-cyclopropoxybenzene is an aromatic ether characterized by a benzene ring substituted with a chlorine atom and a cyclopropoxy group at the meta position. This unique combination of a halogen and a strained cyclic ether moiety imparts specific electronic and steric properties that are of significant interest in the design of novel bioactive molecules and functional materials. The cyclopropyl group, in particular, can act as a bioisostere for other functionalities and influence the conformational preferences of the molecule, potentially impacting its interaction with biological targets. This guide aims to provide a detailed understanding of its fundamental characteristics to aid in its application in research and development.
Physicochemical Properties
Table 1: Physicochemical Properties of 1-Chloro-3-cyclopropoxybenzene and Related Compounds
| Property | 1-Chloro-3-cyclopropoxybenzene (Predicted) | 1-Chloro-3-cyclopropylbenzene[1] | 1-Chloro-3-methoxybenzene |
| Molecular Formula | C₉H₉ClO | C₉H₉Cl | C₇H₇ClO |
| Molecular Weight | 168.62 g/mol | 152.62 g/mol | 142.58 g/mol |
| Boiling Point | ~220-230 °C | Not Available | 193 °C |
| Melting Point | Not Available | Not Available | Not Available |
| Density | ~1.15-1.20 g/mL | Not Available | 1.176 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents | Not Available | Insoluble in water |
| LogP (Predicted) | ~3.5-4.0 | 3.8 | 2.5 |
Rationale for Predicted Values:
The predicted boiling point of 1-chloro-3-cyclopropoxybenzene is estimated to be higher than that of 1-chloro-3-methoxybenzene due to the increase in molecular weight and likely stronger intermolecular van der Waals forces associated with the larger cyclopropoxy group. The density is also predicted to be slightly higher for the same reasons. The octanol-water partition coefficient (LogP) is anticipated to be higher than its methoxy analog, indicating increased lipophilicity due to the hydrocarbon nature of the cyclopropyl ring.
Synthesis of 1-Chloro-3-cyclopropoxybenzene
A viable and widely used method for the synthesis of aryl ethers is the Williamson ether synthesis . This nucleophilic substitution reaction involves the reaction of a phenoxide with an alkyl halide. For the synthesis of 1-chloro-3-cyclopropoxybenzene, this would involve the reaction of 3-chlorophenol with a cyclopropyl halide in the presence of a base.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of 1-chloro-3-cyclopropoxybenzene. Optimization of reaction conditions may be necessary to achieve higher yields.
Materials:
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3-Chlorophenol
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Cyclopropyl bromide (or iodide)
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Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
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Diethyl ether or Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
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Deprotonation of Phenol: To a solution of 3-chlorophenol in an anhydrous solvent (e.g., DMF), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the complete formation of the sodium 3-chlorophenoxide. The choice of a strong base like NaH ensures complete deprotonation, driving the reaction forward.
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Nucleophilic Substitution: To the solution of the phenoxide, add cyclopropyl bromide (or a more reactive iodide) dropwise at room temperature. The reaction mixture is then heated to a temperature between 60-80 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to remove any unreacted acidic 3-chlorophenol.
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Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 1-chloro-3-cyclopropoxybenzene.
Experimental Workflow Diagram
Caption: Williamson Ether Synthesis of 1-Chloro-3-cyclopropoxybenzene.
Spectroscopic Data (Predicted)
Predicting the exact spectroscopic data requires sophisticated computational methods. However, based on the analysis of analogous structures, the following characteristic signals can be anticipated for 1-chloro-3-cyclopropoxybenzene.
¹H NMR Spectroscopy
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Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 6.8-7.3 ppm. The protons on the benzene ring will exhibit coupling to each other, with coupling constants typical for ortho, meta, and para relationships.
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Cyclopropoxy Protons (-O-CH-CH₂-): The methine proton of the cyclopropoxy group directly attached to the oxygen atom is expected to appear as a multiplet around δ 3.5-4.0 ppm. The methylene protons of the cyclopropyl ring will likely resonate as complex multiplets in the upfield region, typically between δ 0.5-1.0 ppm.
¹³C NMR Spectroscopy
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Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the chlorine atom (C-Cl) and the carbon bearing the cyclopropoxy group (C-O) will be deshielded.
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Cyclopropoxy Carbons (-O-CH-CH₂-): The methine carbon attached to the oxygen will appear around δ 50-60 ppm, while the methylene carbons of the cyclopropyl ring will be found at higher field, typically in the range of δ 5-15 ppm.
Infrared (IR) Spectroscopy
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C-O-C Stretch: A characteristic strong absorption band is expected in the region of 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage.
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C-Cl Stretch: A moderate to strong absorption band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
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Cyclopropyl C-H Stretch: Signals around 3000-3100 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 168 and an M+2 peak at m/z 170 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the cyclopropyl group and other characteristic cleavages of the aromatic ring.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-chloro-3-cyclopropoxybenzene is not available. Therefore, handling precautions should be based on the known hazards of structurally similar compounds, such as substituted chlorobenzenes.
Potential Hazards:
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Skin and Eye Irritation: Similar to other chlorobenzenes, this compound may cause skin and eye irritation upon contact.
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Inhalation: Inhalation of vapors may cause respiratory tract irritation.
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Ingestion: Ingestion may be harmful.
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Environmental Hazards: Many chlorinated aromatic compounds are persistent in the environment and can be toxic to aquatic life.
Recommended Handling Practices:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
Substituted aryl ethers and cyclopropyl-containing molecules are important pharmacophores in medicinal chemistry. The unique properties of the cyclopropyl group, including its conformational rigidity and metabolic stability, make it a valuable moiety in drug design. 1-chloro-3-cyclopropoxybenzene can serve as a key building block or intermediate in the synthesis of more complex molecules with potential applications in areas such as:
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Agrochemicals: The development of new pesticides and herbicides.
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Pharmaceuticals: The synthesis of novel drug candidates targeting a variety of diseases. The lipophilic nature and specific steric profile of the cyclopropoxy group can influence drug-receptor interactions and pharmacokinetic properties.
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Materials Science: The creation of new polymers and functional materials with tailored electronic and physical properties.
Conclusion
1-chloro-3-cyclopropoxybenzene is a molecule with significant potential in various fields of chemical research. While direct experimental data on its physical properties are scarce, this guide provides a comprehensive and scientifically reasoned overview based on computational predictions and analysis of analogous compounds. The proposed synthesis via Williamson ether synthesis offers a practical route for its preparation. Further experimental investigation is warranted to validate the predicted properties and to fully explore the potential applications of this interesting compound.
References
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PubChem. 1-Chloro-3-cyclopropylcyclohexane. National Center for Biotechnology Information. [Link]
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PubChem. 1-Chloro-3-cyclopropylbenzene. National Center for Biotechnology Information. [Link]
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Cheméo. Chemical Properties of Benzene, 1-chloro-3-methoxy-. [Link]
(Image generated for illustrative purposes)